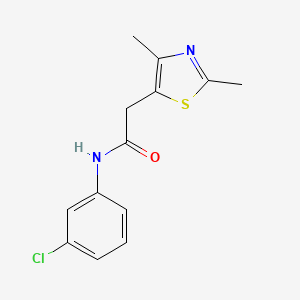

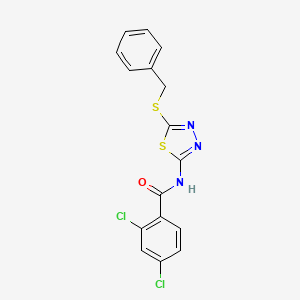

N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other synthesized acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted acetamide groups and aromatic rings have been synthesized and characterized for various applications, including biological activity screening and crystal structure analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from aromatic organic acids, which are converted into esters, hydrazides, and subsequently into other heterocyclic compounds. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that includes stirring the intermediate thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH . This suggests that the synthesis of "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" could involve similar steps, starting from appropriate precursors and using related reagents and conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can be further substituted with various functional groups. The orientation of substituents on the aromatic ring and the acetamide group can influence the overall molecular conformation. For example, in the case of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, the N-H bond is syn to the methyl substituent and anti to the C=O bond, which affects the molecule's intermolecular interactions . The molecular structure of "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" would similarly be influenced by the position and nature of its substituents.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from their functional groups. The presence of halogen substituents, such as chloro groups, can make the molecule a suitable precursor for further chemical reactions, such as nucleophilic substitution or coupling reactions. For example, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide serves as a precursor for the synthesis of 3,5-disubstituted benzoxazoles . Therefore, "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" could potentially undergo similar reactions, depending on the reactivity of the chloro and thiazole groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. Intermolecular interactions, such as hydrogen bonding and pi interactions, can influence the compound's melting point, solubility, and crystal packing. For instance, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide forms C-H...O interactions in the crystal, leading to a specific crystal packing arrangement . The physical and chemical properties of "N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" would be

Applications De Recherche Scientifique

Thiazole Derivatives in Drug Development

Thiazole derivatives have been extensively studied for their biological activities, including antifungal, antibacterial, and anticancer properties. For instance, cefazedone, a cephalosporin antibiotic with a thiadiazole moiety, has been evaluated for its tolerance and safety in clinical settings (Züllich & Sack, 1979). Such studies highlight the potential of thiazole derivatives in developing new therapeutic agents.

Chemosensitivity Testing

Chlorophenyl compounds have been implicated in chemosensitivity testing to predict patient responses to chemotherapy. The MTT assay, utilizing the reduction of MTT by mitochondrial dehydrogenase in live cells to form insoluble formazan, is a standard method to assess cell proliferation and cytotoxicity. Although not directly related to N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide, studies using similar compounds have shown effectiveness in predicting chemotherapeutic efficacy and patient survival outcomes in cancers such as gastric and colorectal cancer (Nakamura et al., 2006), (Kabeshima et al., 2002).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicological profiles of chlorophenyl derivatives, including their metabolism, distribution, and elimination, are crucial for drug development. Studies on compounds like N,N-dimethylacetamide (DMA) and its metabolites in occupational settings offer insights into the body's handling of such chemicals and their potential health impacts (Princivalle et al., 2010).

Environmental and Occupational Health

The environmental and occupational health impacts of chlorophenyl compounds, including exposure risks and associated health outcomes, have been subjects of research. For example, studies on pentachlorophenol (PCP) production workers investigated the long-term health effects of exposure to chlorophenols and dioxins, revealing associations with skin conditions like chloracne and alterations in porphyrin metabolism (Hryhorczuk et al., 1998).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-8-12(18-9(2)15-8)7-13(17)16-11-5-3-4-10(14)6-11/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDKSUYAPRPCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2525847.png)

![N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2525849.png)

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2525853.png)

![(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2525861.png)